Electrophilic Potential: BCAA vs. Dichloroacetic and Dibromoacetic Acids
Bromochloroacetic acid (BCAA) exhibits an intermediate electrophilic potential, as indicated by its ELUMO value of 3.11 eV for the protonated form and 7.78 eV for the deprotonated form. This places it between dichloroacetic acid (DCAA; ELUMO 3.07 eV) and dibromoacetic acid (DBAA; ELUMO 2.76 eV) [1]. This computational metric correlates with reactivity towards biological nucleophiles and predicts its genotoxic potential. The classification of BCAA as 'GSH/DNA' reactive, meaning it can react with both soft (protein) and hard (DNA) nucleophiles, further distinguishes it from mono-halogenated acids like chloroacetic acid, which are not classified as DNA-reactive [1].
| Evidence Dimension | Electrophilicity (ELUMO, eV) and Genotoxic Mode of Action |
|---|---|
| Target Compound Data | ELUMO: 3.11 (protonated), 7.78 (deprotonated); Classification: GSH/DNA |
| Comparator Or Baseline | Dichloroacetic acid: 3.07/8.44 eV; Dibromoacetic acid: 2.76/7.51 eV; Chloroacetic acid: not DNA reactive. |
| Quantified Difference | ELUMO difference vs. DCAA: +0.04 eV; vs. DBAA: -0.35 eV. |
| Conditions | Computational chemistry (in silico) based on published data. |
Why This Matters
This data supports the selection of BCAA as a model compound for studying dual-mode (GSH/DNA) genotoxicity, which is not accurately represented by fully chlorinated or fully brominated analogs.
- [1] Stalter, D., O'Malley, E., von Gunten, U., & Escher, B. I. (2016). Fingerprinting the reactive toxicity pathways of 50 drinking water disinfection by-products. Water Research, 91, 19-30. (as cited in National Toxicology Program, 2018. Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products: RoC Monograph 12). View Source
